4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide
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Overview
Description
4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes an ethoxy group, a pyridinyl group, and a pyrazinyl group attached to a benzamide core. The unique arrangement of these functional groups contributes to its potential biological activity and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazinyl Intermediate: The synthesis begins with the preparation of the pyrazinyl intermediate. This can be achieved through the reaction of 3-aminopyridine with a suitable pyrazine derivative under controlled conditions.
Coupling with Benzamide: The pyrazinyl intermediate is then coupled with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. This step forms the desired benzamide linkage.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of automated reactors, high-throughput screening of reaction conditions, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group or the pyridinyl ring, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-tubercular activity. It has shown promise in inhibiting the growth of Mycobacterium tuberculosis, making it a candidate for further drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit enzymes essential for the survival of Mycobacterium tuberculosis . The compound binds to these enzymes, disrupting their function and leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares a similar benzamide core and pyrazinyl group but differs in the substituents attached to the pyridinyl ring.
N-(pyridin-2-yl)amides: These compounds have a pyridinyl group attached to an amide linkage, similar to the target compound, but lack the ethoxy group and pyrazinyl moiety.
Uniqueness
4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, may influence its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
4-ethoxy-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-25-16-7-5-14(6-8-16)19(24)23-13-17-18(22-11-10-21-17)15-4-3-9-20-12-15/h3-12H,2,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOCJFRPUCYRGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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